4-(1-ethyl-1H-pyrazol-4-yl)piperidine

Prokineticin receptor 1 (PKR1) GPCR antagonism Neuropsychiatric disorders

4-(1-Ethyl-1H-pyrazol-4-yl)piperidine (CAS 1248409-98-4) is a heterocyclic building block comprising a piperidine ring connected at the 4-position to a 1-ethyl-1H-pyrazol-4-yl moiety (molecular formula C₁₀H₁₇N₃, MW 179.26). It is commercially supplied as an oil with a standard purity of 95%, supported by batch-specific analytical documentation including NMR, HPLC, and GC.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
CAS No. 1248409-98-4
Cat. No. B1452180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-ethyl-1H-pyrazol-4-yl)piperidine
CAS1248409-98-4
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C2CCNCC2
InChIInChI=1S/C10H17N3/c1-2-13-8-10(7-12-13)9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3
InChIKeyRJJVORCLCTXFLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Ethyl-1H-pyrazol-4-yl)piperidine (CAS 1248409-98-4): Procurement-Ready Building Block Profile


4-(1-Ethyl-1H-pyrazol-4-yl)piperidine (CAS 1248409-98-4) is a heterocyclic building block comprising a piperidine ring connected at the 4-position to a 1-ethyl-1H-pyrazol-4-yl moiety (molecular formula C₁₀H₁₇N₃, MW 179.26) . It is commercially supplied as an oil with a standard purity of 95%, supported by batch-specific analytical documentation including NMR, HPLC, and GC . The compound belongs to the 4-(pyrazol-4-yl)piperidine chemotype, a scaffold recognized across multiple therapeutic programs for its capacity to present a basic piperidine nitrogen and a modifiable pyrazole heterocycle in a defined spatial orientation [1].

Why 4-(1-Ethyl-1H-pyrazol-4-yl)piperidine Cannot Be Interchanged with N-Methyl, N-Unsubstituted, or Regioisomeric Analogs


Within the 4-(pyrazol-4-yl)piperidine chemotype, the N-1 substituent on the pyrazole ring and the position of piperidine attachment are critical determinants of pharmacological activity. In CCR5 antagonist programs, an unsubstituted pyrazole nitrogen placed meta to the 4-piperidine connection was found to be optimal, establishing that even minor N-alkyl modifications alter receptor recognition and oral bioavailability [1]. In the PKR1 antagonist series (US9790201), the 1-ethyl-1H-pyrazol-4-yl carbonyl substituent conferred IC₅₀ values of 110–170 nM, whereas the corresponding N-unsubstituted pyrazole analog exhibited an IC₅₀ of 2,440 nM—a potency loss of approximately 14-fold [2]. These quantitative gaps demonstrate that generic substitution with a closely related pyrazolyl-piperidine building block is not scientifically defensible without experimental re-validation of the target-specific SAR.

Quantitative Comparative Evidence for 4-(1-Ethyl-1H-pyrazol-4-yl)piperidine vs. Closest Analogs


PKR1 Antagonism: N-Ethyl Substitution Confers ~14-Fold Potency Gain Over N-Unsubstituted Pyrazole

In a direct head-to-head comparison within the same patent series (US9790201) and identical functional assay, the 1-ethyl-1H-pyrazol-4-yl carbonyl piperidine derivative (BDBM347613) exhibited a PKR1 IC₅₀ of 170 nM, while the corresponding N-unsubstituted pyrazole analog (BDBM347611) showed an IC₅₀ of 2,440 nM [1][2]. This represents an approximately 14.4-fold enhancement in antagonist potency attributable specifically to the N-ethyl substitution on the pyrazole ring.

Prokineticin receptor 1 (PKR1) GPCR antagonism Neuropsychiatric disorders

PKR1 Series: Phenyl Substituent SAR Demonstrates Tunable Potency (110–170 nM Range) Within the 1-Ethyl-Pyrazole Scaffold

Within the same 1-ethyl-1H-pyrazol-4-yl carbonyl piperidine scaffold, potency against PKR1 is tunable through phenyl ring substitution: the 4-chloro-2-methylphenyl derivative (BDBM347607) achieved IC₅₀ = 110 nM, while the 4-chloro-2-trifluoromethylphenyl derivative (BDBM347613) showed IC₅₀ = 170 nM [1][2]. The 1,3-dimethylpyrazole comparator (BDBM347603) exhibited a significantly weaker IC₅₀ of 1,820 nM, further demonstrating that the 1-ethyl (rather than 1,3-dimethyl) substitution pattern is critical for sub-200 nM activity [3].

PKR1 antagonist Structure-activity relationship Lead optimization

Molecular Weight and Lipophilicity Progression Enables Systematic Physicochemical Tuning Across the N-Alkyl Series

The 1-ethyl-1H-pyrazol-4-yl piperidine building block (MW 179.26) [1] occupies a middle position in the N-alkyl series between the N-unsubstituted analog (4-(1H-pyrazol-4-yl)piperidine, MW 151.21, predicted pKa 15.49) [2] and the N-methyl analog (4-(1-methyl-1H-pyrazol-4-yl)piperidine, MW 165.24, predicted pKa 10.12) . Each N-alkyl increment adds approximately 14 Da and modulates the piperidine NH basicity (pKa) and logD, providing medicinal chemists a rational basis for stepwise adjustment of physicochemical properties while preserving the 4-pyrazolylpiperidine pharmacophore geometry.

Physicochemical properties Lead optimization Lipophilic efficiency

CCR5 Receptor Antagonism: 4-Pyrazolylpiperidine Identified as a Privileged Scaffold with Defined SAR Rules

In a foundational SAR study at Merck Research Laboratories, replacement of flexible linkers in CCR5 antagonists with heterocyclic pyrazole and isoxazole rings at the 4-position of piperidine yielded potent antagonists with excellent in vitro anti-HIV-1 activity. The SAR established that an unsubstituted nitrogen atom in the heterocycle must be positioned meta to the bond connected to the 4-position of piperidine for optimal receptor recognition [1]. The 4-(pyrazol-4-yl)piperidine scaffold, as a class, provides this precise geometry. Truncation of benzyl to phenyl groups within this scaffold further enabled dramatically improved oral bioavailability [1]. While this evidence is class-level rather than compound-specific, it establishes that the 4-pyrazolylpiperidine connectivity—preserved in 4-(1-ethyl-1H-pyrazol-4-yl)piperidine—is a structurally validated starting point for CCR5 antagonist design.

CCR5 antagonist HIV entry inhibitor GPCR drug discovery

GlyT1 Inhibitor Development: 1-Ethyl-1H-pyrazol-4-yl Moiety Critical for Sub-Nanomolar Potency in TASP0315003

In a GlyT1 inhibitor optimization campaign, the introduction of a 1-ethyl-1H-pyrazol-4-yl-phenyl moiety onto a piperidine-2-yl-methylbenzamide scaffold yielded compound 7w (TASP0315003) with an IC₅₀ of 1.8 nM against GlyT1 [1]. This compound, which incorporates the 1-ethyl-1H-pyrazol-4-yl group as a key pharmacophoric element, demonstrated good plasma exposure, sufficient brain penetration in rats, and significant efficacy in rodent models of schizophrenia without undesirable CNS side effects [1]. While this evidence derives from a more elaborated final compound rather than the building block itself, it demonstrates that the 1-ethyl-1H-pyrazol-4-yl motif can contribute to picomolar-level target engagement when deployed in an optimized context.

Glycine transporter 1 (GlyT1) Schizophrenia CNS drug discovery

Analytical Certification: Batch-Specific QC Data (NMR, HPLC, GC) Reduces Synthetic Reproducibility Risk

4-(1-Ethyl-1H-pyrazol-4-yl)piperidine is supplied at 95% purity as an oil, with batch-specific Certificates of Analysis including NMR, HPLC, and GC available from major vendors . The compound is distributed through the Enamine catalogue (EN300-62899) and resold by Sigma-Aldrich and Bidepharm, ensuring multi-supplier availability and competitive procurement . In contrast, the N-unsubstituted analog (4-(1H-pyrazol-4-yl)piperidine) is typically supplied as a dihydrochloride salt (CAS 690261-96-2) at higher cost per gram, and the 2- or 3-substituted regioisomers are less widely stocked . The availability of validated analytical data reduces the burden of in-house characterization and minimizes the risk of failed synthetic campaigns due to building block misidentification or degradation.

Quality control Building block procurement Reproducibility

Evidence-Backed Application Scenarios for 4-(1-Ethyl-1H-pyrazol-4-yl)piperidine Procurement


PKR1 Antagonist Lead Optimization: Direct Entry into a Nanomolar Scaffold Series

Medicinal chemistry teams pursuing prokineticin receptor 1 (PKR1) antagonists for psychiatric or neurological indications can use 4-(1-ethyl-1H-pyrazol-4-yl)piperidine as the foundational building block for constructing the 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]piperidine scaffold. This scaffold has demonstrated PKR1 IC₅₀ values of 110–170 nM in functional calcium mobilization assays, representing a 14-fold potency advantage over the corresponding N-unsubstituted pyrazole analog (IC₅₀ = 2,440 nM) [derived from Section 3, Evidence Item 1 and Item 2]. The 1-ethyl-pyrazole building block provides a validated synthetic entry point to a patent-covered (US9790201, Takeda) chemotype with defined SAR expansion vectors.

CCR5/HIV Entry Inhibitor Discovery: Exploiting a Privileged 4-Pyrazolylpiperidine Scaffold

Research groups developing next-generation CCR5 receptor antagonists for HIV entry inhibition can deploy 4-(1-ethyl-1H-pyrazol-4-yl)piperidine as a core intermediate. The 4-pyrazolylpiperidine connectivity has been established as a privileged scaffold for CCR5 antagonism (lead IC₅₀ = 35 nM), with SAR rules specifying that an unsubstituted pyrazole nitrogen meta to the 4-piperidine bond is optimal for receptor recognition [derived from Section 3, Evidence Item 4]. The N-ethyl substituent offers an additional vector for modulating lipophilicity and metabolic stability without disrupting the critical meta-nitrogen pharmacophore.

GlyT1 Inhibitor Development for Schizophrenia: Building Block for CNS-Penetrant Candidates

Neuroscience drug discovery programs targeting glycine transporter 1 (GlyT1) for schizophrenia and cognitive dysfunction can utilize 4-(1-ethyl-1H-pyrazol-4-yl)piperidine as a synthetic precursor to construct 1-ethyl-1H-pyrazol-4-yl-phenyl-piperidine hybrid scaffolds. The clinical candidate TASP0315003, which incorporates this motif, achieved an IC₅₀ of 1.8 nM against GlyT1 with demonstrated brain penetration and in vivo efficacy in rodent cognition models [derived from Section 3, Evidence Item 5]. The building block enables SAR exploration around the pyrazole N-1 position within this pharmacologically validated chemotype.

Focused Compound Library Synthesis: Systematic N-Alkyl Series for Multiparameter Optimization

Parallel synthesis and medicinal chemistry groups building focused screening libraries can procure 4-(1-ethyl-1H-pyrazol-4-yl)piperidine alongside its N-methyl (CAS 1138218-02-6) and N-unsubstituted (CAS 690261-94-0) analogs to create a systematic N-alkyl series. This series enables stepwise modulation of molecular weight (151 → 165 → 179 Da) and piperidine basicity (predicted pKa shift from ~15.5 to ~10.1) while preserving the 4-pyrazolylpiperidine pharmacophore geometry, facilitating lipophilic efficiency optimization in multiparameter lead discovery [derived from Section 3, Evidence Item 3]. Multi-vendor availability with batch-specific QC data supports reliable procurement for library production workflows [derived from Section 3, Evidence Item 6].

Quote Request

Request a Quote for 4-(1-ethyl-1H-pyrazol-4-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.